molecular formula C18H18Cl2N2O B4672669 1-(2,3-dichlorobenzoyl)-4-(2-methylphenyl)piperazine

1-(2,3-dichlorobenzoyl)-4-(2-methylphenyl)piperazine

Cat. No. B4672669
M. Wt: 349.3 g/mol
InChI Key: PRZAJBXBEQIAOE-UHFFFAOYSA-N
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Description

1-(2,3-dichlorobenzoyl)-4-(2-methylphenyl)piperazine, also known as MBZP, is a psychoactive drug that belongs to the class of piperazine derivatives. It is a synthetic compound that has gained popularity in the field of scientific research due to its unique chemical properties and potential applications.

Mechanism of Action

The exact mechanism of action of 1-(2,3-dichlorobenzoyl)-4-(2-methylphenyl)piperazine is not fully understood, but it is believed to act as a partial agonist at several neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. It has also been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-(2,3-dichlorobenzoyl)-4-(2-methylphenyl)piperazine has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, altered sleep patterns, and changes in body temperature and heart rate. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2,3-dichlorobenzoyl)-4-(2-methylphenyl)piperazine is its ability to selectively target specific neurotransmitter systems, allowing researchers to investigate the role of these systems in various physiological and pathological conditions. However, its use in laboratory experiments is limited by its potential for abuse and its lack of specificity for certain receptors.

Future Directions

There are several potential future directions for research on 1-(2,3-dichlorobenzoyl)-4-(2-methylphenyl)piperazine, including investigating its potential as a treatment for psychiatric disorders such as depression and anxiety, as well as its potential as a pharmacological tool for understanding the role of neurotransmitter systems in addiction and other pathological conditions. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,3-dichlorobenzoyl)-4-(2-methylphenyl)piperazine and its potential for abuse and addiction.

Scientific Research Applications

1-(2,3-dichlorobenzoyl)-4-(2-methylphenyl)piperazine has been extensively studied in the field of neuroscience due to its potential as a pharmacological tool for understanding the mechanisms of action of various neurotransmitters and receptors. It has been shown to interact with several neurotransmitter systems, including dopamine, serotonin, and norepinephrine, and has been used in studies investigating the role of these systems in various physiological and pathological conditions.

properties

IUPAC Name

(2,3-dichlorophenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c1-13-5-2-3-8-16(13)21-9-11-22(12-10-21)18(23)14-6-4-7-15(19)17(14)20/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZAJBXBEQIAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dichlorophenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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